2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole
Overview
Description
The compound "2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities, including antitumor properties. These compounds have shown potent and selective activity against various cancer cell lines, such as breast, ovarian, and renal cell lines . The presence of different substituents on the phenyl ring, particularly at the 3-position, significantly influences the biological activity of these molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the cyclization of thiobenzanilides or the condensation of 2-aminothiophenol with aromatic aldehydes . Modifications to the general synthetic routes have allowed for the production of regioisomeric fluorinated benzothiazoles with high purity . Additionally, molecular iodine has been used to promote oxidative cyclization, leading to the formation of benzothiazoles with new C-N and S-N bond formation . The synthesis of 2-(4-aminophenyl)benzothiazoles has been achieved through high-yielding routes, resulting in compounds with potent inhibitory activity against cancer cell lines .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole ring and the dihedral angle formed with the attached phenyl ring, which can influence the biological activity . X-ray crystallography has been used to determine the single-crystal structures of these compounds, providing insights into their conformation and intermolecular interactions .
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions, including electrophilic addition, carbon-sulfur bond cleavage, and acetylation . The nature of the substituents on the phenyl ring affects the metabolic transformations of these compounds, with N-acetylation and oxidation being the main pathways . The reactivity of these molecules has been further studied through molecular dynamics and docking studies, revealing potential interactions with biological targets such as the aryl hydrocarbon receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their vibrational spectra, molecular orbital analysis, and chemical reactivity descriptors, have been theoretically predicted and found to be in good agreement with experimental data . The molecular electrostatic potential (MEP) and Fukui functions provide information on the charge distribution and sites prone to electrophilic attack within the molecule . Additionally, the bond dissociation energies of these compounds have been calculated to investigate their autoxidation and degradation properties .
Scientific Research Applications
Palladium-Catalyzed Arylation of Thiazoles
Thiazoles and benzothiazoles undergo efficient arylation with aryl bromides in the presence of palladium catalysts and a base. This process allows for the modification of the benzothiazole core, introducing various aryl groups that could impact the physical, chemical, and biological properties of the resulting compounds. Such reactions are crucial for developing new molecules with potential applications in materials science, pharmaceuticals, and agrochemicals (Yokooji et al., 2003).
Antitumor Activity
Benzothiazole derivatives, including those related to "2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole," have shown potent inhibitory activity against various cancer cell lines, particularly breast cancer cells. The structure-activity relationship studies suggest that modifications on the benzothiazole and phenyl rings can significantly impact their antitumor efficacy. Such compounds are of interest for the development of new anticancer agents with specific activity profiles (Shi et al., 1996).
Antimicrobial Activity
Fluorinated benzothiazolo imidazole compounds synthesized from benzothiazole intermediates have shown promising antimicrobial activity. The introduction of various substituents at strategic positions on the benzothiazole core influences their activity against microbes, making these derivatives valuable for developing new antimicrobial agents (Sathe et al., 2011).
Molecular Probes and Sensors
Benzothiazole derivatives have been utilized in the design of fluorescent chemosensors due to their unique optical properties. These sensors can detect changes in pH, metal ions, or other analytes, making them useful tools in environmental monitoring, biological research, and medical diagnostics (Li et al., 2018).
Inhibition of Matrix Metalloproteinases (MMPs)
Benzothiazole-based compounds, through structural modifications, have been shown to inhibit MMPs, which play a significant role in tissue remodeling, inflammation, and various pathological conditions. Such inhibitors are of interest for the treatment of diseases associated with excessive or abnormal MMP activity (Incerti et al., 2018).
Safety And Hazards
The safety and hazards of “2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole” would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions. Some similar compounds are considered hazardous and can cause skin irritation, eye damage, and respiratory sensitization .
Future Directions
properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNS/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGFUKAVDJZZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534056 | |
Record name | 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)phenyl)benzo[d]thiazole | |
CAS RN |
24239-18-7 | |
Record name | 2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40534056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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